4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6S/c1-28-14-20(25,15-5-3-2-4-6-15)13-21-29(26,27)17-9-7-16(8-10-17)22-18(23)11-12-19(22)24/h2-10,21,25H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNILBKCXOSFZAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide is a member of the sulfonamide class and has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

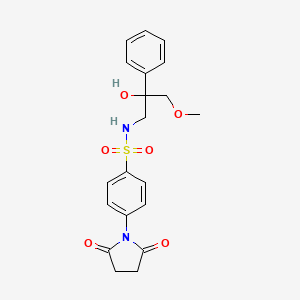

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a dioxopyrrolidine moiety, which is significant for its pharmacological properties. The presence of the sulfonamide group contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant properties of derivatives related to this compound. For instance, a series of hybrid pyrrolidine derivatives demonstrated potent anticonvulsant activity in various mouse models. One compound showed an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock (MES) test and 22.4 mg/kg in the 6 Hz seizure model, indicating strong anticonvulsant efficacy .

Positive Allosteric Modulation

The compound has also been investigated for its role as a positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4). In preclinical studies, it was shown to enhance receptor activity, which could be beneficial in treating conditions like Parkinson's disease. The improved pharmacokinetic properties of these derivatives allow for better brain penetration and oral bioavailability, making them promising candidates for further development .

Analgesic Activity

In addition to its anticonvulsant effects, the compound exhibits analgesic properties. A study on hybrid compounds derived from dioxopyrrolidinyl frameworks indicated broad-spectrum protective activity against pain models. One lead compound displayed significant efficacy in formalin-induced pain tests, suggesting potential applications in pain management .

Safety and Toxicity

The safety profile of the compound has been assessed through various toxicity studies. Preliminary findings suggest that it exhibits low toxicity levels in animal models, with no significant adverse effects observed during histopathological examinations . This is crucial for its potential therapeutic applications.

Table 1: Summary of Biological Activities

Table 2: Safety Profile

Case Studies

- Anticonvulsant Efficacy : In a study evaluating various derivatives of the compound, one specific derivative was highlighted for its potent anticonvulsant activity across multiple seizure models, demonstrating its potential as a therapeutic agent for epilepsy .

- Parkinson's Disease Research : Another case study focused on the modulation of mGluR4 receptors using this compound showed promising results in rodent models for Parkinson's disease, suggesting that it could enhance motor function and reduce symptoms associated with the disease .

Comparison with Similar Compounds

Dioxopyrrolidin vs. Dimethylpyrrole

- Target vs. MPPB: The dioxopyrrolidin group in the target compound (vs. MPPB’s dimethylpyrrole was identified as critical for enhancing monoclonal antibody production, suggesting that pyrrole ring modifications significantly alter bioactivity .

- Impact on Glycosylation : MPPB suppresses galactosylation, a post-translational modification critical for antibody efficacy. If the target compound shares this mechanism, its dioxopyrrolidin moiety may influence binding to glycosylation enzymes.

Sulfonamide vs. Benzamide Backbone

- The target’s benzenesulfonamide core (vs. MPPB’s benzamide) offers stronger acidity (pKa ~10–11), enhancing solubility in basic environments.

Substituent Effects

- N-Substituents: The target’s 2-hydroxy-3-methoxy-2-phenylpropyl group introduces hydrogen-bond donors (OH) and ether linkages (OCH3), which may improve target binding and solubility. In contrast, Example 53’s fluorine and chromen substituents enhance lipophilicity and π-π stacking, favoring kinase inhibition .

Research Findings and Implications

MPPB’s Mechanistic Insights ()

- MPPB increases monoclonal antibody production by 1.5-fold in CHO cells but suppresses cell growth by 30%. This trade-off suggests that derivatives like the target compound must balance productivity and cytotoxicity .

- The suppression of galactosylation by MPPB highlights the importance of monitoring post-translational modifications in therapeutic antibody development.

Patent Compound ()

- Example 53’s synthesis via Suzuki coupling and its heterocyclic architecture underscore the versatility of benzenesulfonamide derivatives in drug discovery. Its fluorine atoms likely improve metabolic stability and target affinity, a strategy that could be applied to the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonylation of the parent amine using benzenesulfonyl chloride derivatives under basic conditions. A pyridine/DMAP system is effective for activating the sulfonyl chloride group, as demonstrated in analogous benzenesulfonamide syntheses . Key variables include temperature (room temperature for stability), solvent choice (pyridine for nucleophilicity enhancement), and stoichiometric ratios (1.1:1 sulfonyl chloride to amine to minimize side reactions). Yield optimization requires monitoring by TLC or HPLC to isolate intermediates.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of H/C NMR to confirm the presence of the dioxopyrrolidinyl moiety (δ ~2.5–3.5 ppm for pyrrolidine protons) and sulfonamide group (δ ~7.5–8.5 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) is critical for verifying the molecular ion peak (e.g., [M+H]). X-ray crystallography, as applied in related sulfonamide structures , can resolve stereochemical ambiguities in the hydroxy-methoxy-propyl side chain. Purity should be assessed via HPLC with a C18 column (≥95% purity threshold) .

Q. What solvent systems are optimal for solubility and in vitro assays?

- Methodological Answer : The compound’s solubility is pH-dependent due to the sulfonamide group (pKa ~10–11). For biological assays, DMSO (10–50 mM stock) is recommended. Aqueous buffers (PBS, pH 7.4) with 0.1% Tween-80 can mitigate aggregation. Pre-screen solubility using dynamic light scattering (DLS) to confirm colloidal stability .

Advanced Research Questions

Q. How does the stereochemistry of the 2-hydroxy-3-methoxy-2-phenylpropyl group affect target binding in enzyme inhibition studies?

- Methodological Answer : Conduct molecular docking simulations (e.g., AutoDock Vina) with enantiomerically pure forms of the compound. Compare binding affinities to enzymes like carbonic anhydrase or proteases, which often interact with sulfonamides. Synthesize both (R)- and (S)-enantiomers via chiral resolution (HPLC with a Chiralpak AD-H column) and validate using circular dichroism (CD) . Recent studies on analogous sulfonamides show ≥10-fold differences in IC between enantiomers .

Q. What strategies address stability issues of the dioxopyrrolidinyl moiety under physiological conditions?

- Methodological Answer : The dioxopyrrolidinyl group is prone to hydrolysis in aqueous media. Stabilization approaches include:

- Prodrug design : Mask the diketone with ester-protecting groups (e.g., acetyl) that cleave in target tissues.

- pH modulation : Use buffered formulations (pH 6–7) to slow degradation.

- Lyophilization : Store as a lyophilized powder to prevent hydrolytic breakdown .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-biofilm vs. cytotoxic effects)?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Biofilm assays : Use crystal violet staining with Pseudomonas aeruginosa (ATCC 27853) under static conditions.

- Cytotoxicity : Employ MTT assays on HEK-293 cells with matched exposure times (24–48 hrs).

Cross-validate using orthogonal methods (e.g., LIVE/DEAD staining vs. ATP luminescence) . Control for batch-to-batch variability by repeating experiments with independently synthesized batches .

Q. What computational tools predict metabolic pathways for this sulfonamide derivative?

- Methodological Answer : Use in silico tools like GLORY (for phase I/II metabolism prediction) and SwissADME to identify likely metabolites (e.g., hydroxylation at the phenyl ring or sulfonamide cleavage). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). LC-MS/MS can detect metabolites, prioritizing those with ≥10% abundance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.